

# The Discovery, Origin, and Therapeutic Mechanism of Tapinarof: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Novel Aryl Hydrocarbon Receptor Agonist for the Treatment of Inflammatory Skin Diseases

### **Abstract**

**Tapinarof** (benvitimod) is a first-in-class topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent (TAMA) that has emerged as a significant advancement in the treatment of plaque psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed mechanism of action of **Tapinarof**. It summarizes key quantitative data from pivotal clinical trials and outlines the experimental protocols that have been instrumental in its development. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes and research methodologies discussed.

## **Discovery and Origin**

The discovery of **Tapinarof** is a fascinating example of bioprospecting, originating from the study of bacterial symbionts of entomopathogenic nematodes.[3][4]

• Natural Source: **Tapinarof** is a naturally occurring stilbenoid produced by the gram-negative bacterium Photorhabdus luminescens.[5] This bacterium lives in a symbiotic relationship with nematodes of the Heterorhabditis genus.



- Initial Observation: A key observation that led to its discovery was that insects infected with these nematodes did not decompose after death. This phenomenon was attributed to the antibiotic properties of secondary metabolites produced by P. luminescens, one of which was identified as **Tapinarof** (3,5-dihydroxy-4-isopropylstilbene).
- Development Pathway: Initially known as WBI-1001 and later GSK2894512, the compound
  was developed by Welichem, a Canadian company. GlaxoSmithKline (GSK) later acquired
  the rights and advanced its development before it was subsequently acquired by Dermavant
  Sciences, a subsidiary of Roivant Sciences, who have brought it to market as VTAMA®.

# Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

**Tapinarof** exerts its therapeutic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes, fibroblasts, and immune cells. The activation of AhR by **Tapinarof** leads to a cascade of downstream effects that collectively reduce inflammation and promote skin barrier normalization.

The proposed mechanism of action involves:

- Downregulation of Pro-inflammatory Cytokines: Tapinarof's activation of AhR leads to the suppression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and atopic dermatitis. This includes the downregulation of T helper 17 (Th17) cytokines like IL-17A and IL-17F, which are crucial in psoriasis, and T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, which are central to atopic dermatitis.
- Promotion of Skin Barrier Function: **Tapinarof** upregulates the expression of essential skin barrier proteins, including filaggrin and loricrin. This helps to restore the integrity of the epidermal barrier, which is often compromised in inflammatory skin conditions.
- Antioxidant Effects: The activation of AhR by **Tapinarof** also induces the nuclear factor
  erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant
  response. This leads to the production of antioxidant enzymes that help to mitigate oxidative
  stress in the skin.



### **Signaling Pathway of Tapinarof**



Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of **Tapinarof**'s mechanism of action.

## **Clinical Efficacy and Safety**

**Tapinarof** has demonstrated significant efficacy and a favorable safety profile in large-scale, pivotal Phase 3 clinical trials for both plaque psoriasis (PSOARING 1 and PSOARING 2) and atopic dermatitis (ADORING 1 and ADORING 2).

### **Plaque Psoriasis**

The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled studies in adults with plaque psoriasis.

Table 1: Key Efficacy Outcomes in Plaque Psoriasis at Week 12 (PSOARING 1 & 2)



| Endpoint                                         | PSOARING 1<br>(Tapinarof 1%) | PSOARING 1<br>(Vehicle) | PSOARING 2<br>(Tapinarof 1%) | PSOARING 2<br>(Vehicle) |
|--------------------------------------------------|------------------------------|-------------------------|------------------------------|-------------------------|
| PGA score of 0<br>or 1 and ≥2-point<br>reduction | 35.4%                        | 6.0%                    | 40.2%                        | 6.3%                    |
| PASI 75<br>Response                              | 36.1%                        | 10.2%                   | 47.6%                        | 6.9%                    |

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index. Data sourced from Lebwohl et al., 2021.

A long-term extension study, PSOARING 3, demonstrated that a significant proportion of participants (~40%) achieved complete disease clearance at least once. The study also suggested a remittive effect, with a mean duration of approximately 4 months off-therapy.

### **Atopic Dermatitis**

The ADORING 1 and ADORING 2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of **Tapinarof** cream, 1% in adults and children down to 2 years of age with atopic dermatitis.

Table 2: Key Efficacy Outcomes in Atopic Dermatitis at Week 8 (ADORING 1 & 2)

| Endpoint                                                    | ADORING 1<br>(Tapinarof 1%) | ADORING 1<br>(Vehicle) | ADORING 2<br>(Tapinarof 1%) | ADORING 2<br>(Vehicle) |
|-------------------------------------------------------------|-----------------------------|------------------------|-----------------------------|------------------------|
| vIGA-AD™ score<br>of 0 or 1 and ≥2-<br>grade<br>improvement | 45.4%                       | 13.9%                  | 46.4%                       | 18.0%                  |
| EASI75<br>Response                                          | 55.8%                       | 22.9%                  | 59.1%                       | 21.2%                  |
| ≥4-point<br>reduction in PP-<br>NRS (Itch)                  | 52.8%<br>(ADORING 2)        | -                      | -                           | -                      |



vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% improvement in Eczema Area and Severity Index; PP-NRS: Peak Pruritus Numeric Rating Scale. Data sourced from Paller et al., 2023 and Dermavant Sciences press releases.

### **Safety Profile**

Across clinical trials, **Tapinarof** was generally well-tolerated. The most common adverse events were localized to the application site and were typically mild to moderate in severity. These included folliculitis, contact dermatitis, and nasopharyngitis. Systemic absorption of **Tapinarof** is low, even with maximal use.

### **Experimental Protocols**

The development of **Tapinarof** has been supported by a series of rigorous preclinical and clinical studies. Below are outlines of the methodologies for key experiments.

# Phase 3 Clinical Trial Protocol for Plaque Psoriasis (PSOARING 1 & 2)

- Study Design: Randomized, multicenter, double-blind, vehicle-controlled, parallel-group study.
- Participants: Adults aged 18-75 years with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and a body surface area (BSA) involvement of 3% to 20%.
- Intervention: Patients were randomized in a 2:1 ratio to receive either **Tapinarof** 1% cream or a vehicle cream, applied once daily for 12 weeks.
- Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.
- Secondary Endpoints: Included the proportion of patients with at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score and the mean change from baseline in the percentage of affected BSA at week 12.

### **Dermal Safety Studies (Phase 1)**



- Objective: To evaluate the cumulative skin irritation, sensitization, photoallergic, and phototoxic potential of **Tapinarof** cream 1%.
- Study Design: Four randomized, controlled Phase 1 trials in healthy adult volunteers.
- · Methodologies:
  - Cumulative Irritation: Daily application for 21 days under fully occlusive patches.
  - Contact Sensitization and Photoallergenicity: An induction phase of repeated applications under semi-occlusive patches, followed by a rest period and a single challenge patch application.
  - Phototoxicity: A single application under semi-occlusive patches, followed by UV irradiation.
- Results: **Tapinarof** cream 1% was found to be well-tolerated, non-sensitizing, non-phototoxic, and non-photoallergic, with a slight potential for very mild cumulative irritation under exaggerated occlusive conditions.

### **Experimental Workflow for Dermal Safety Studies**





Click to download full resolution via product page

Fig. 2: General experimental workflow for Phase 1 dermal safety trials.

### Conclusion

**Tapinarof** represents a significant innovation in topical dermatology, offering a novel, nonsteroidal treatment option for psoriasis and atopic dermatitis. Its discovery from a natural source highlights the potential of microbial metabolites in drug development. The mechanism of



action, centered on the activation of the aryl hydrocarbon receptor, provides a targeted approach to modulating inflammation, restoring skin barrier function, and reducing oxidative stress. Extensive clinical trials have established its efficacy and safety, positioning **Tapinarof** as a valuable addition to the therapeutic armamentarium for chronic inflammatory skin diseases. Further research may explore its utility in other AhR-mediated conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Tapinarof for psoriasis and atopic dermatitis: 15 years of clinical research PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tapinarof Wikipedia [en.wikipedia.org]
- 4. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The Discovery, Origin, and Therapeutic Mechanism of Tapinarof: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#the-discovery-and-origin-of-tapinarof]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com